molecular formula C11H14N2 B13924141 2-(2-Methylpropyl)-1H-pyrrolo(2,3-b)pyridine CAS No. 58069-42-4

2-(2-Methylpropyl)-1H-pyrrolo(2,3-b)pyridine

Cat. No.: B13924141
CAS No.: 58069-42-4
M. Wt: 174.24 g/mol
InChI Key: CICBTSLIBBFAPY-UHFFFAOYSA-N
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Description

2-Isobutyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The unique structure of 2-Isobutyl-1H-pyrrolo[2,3-b]pyridine makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyl-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often modified to prepare pyrrolopyridine derivatives . These methods typically involve the use of alkyl or aryl substituted derivatives and require precise control of reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of 2-Isobutyl-1H-pyrrolo[2,3-b]pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Isobutyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized pyrrolopyridine derivatives .

Scientific Research Applications

2-Isobutyl-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

2-Isobutyl-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of 2-Isobutyl-1H-pyrrolo[2,3-b]pyridine lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

CAS No.

58069-42-4

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

2-(2-methylpropyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C11H14N2/c1-8(2)6-10-7-9-4-3-5-12-11(9)13-10/h3-5,7-8H,6H2,1-2H3,(H,12,13)

InChI Key

CICBTSLIBBFAPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC2=C(N1)N=CC=C2

Origin of Product

United States

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